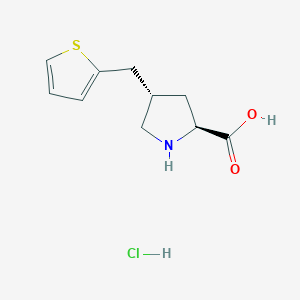

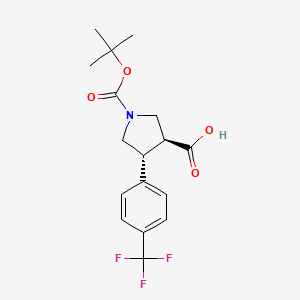

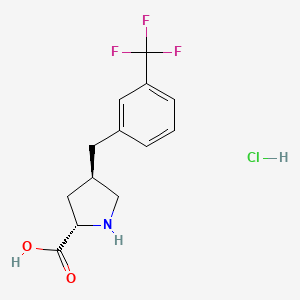

![molecular formula C12H10F3NO6 B1303103 1,3-二甲基 2-[2-硝基-4-(三氟甲基)苯基]丙二酸二甲酯 CAS No. 290825-52-4](/img/structure/B1303103.png)

1,3-二甲基 2-[2-硝基-4-(三氟甲基)苯基]丙二酸二甲酯

描述

The compound "1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate" is a chemical entity that appears to be related to various research studies involving nitrophenyl compounds and their derivatives. These compounds are of interest due to their potential applications in synthesizing precursors for pharmaceuticals, such as tryptophan, and for their unique physical and chemical properties which make them suitable for various chemical reactions and analyses .

Synthesis Analysis

The synthesis of related compounds often involves selective transformations and reactions. For instance, 2-(2-Nitrophenyl)-1,3-propanediol was converted to 2-(2-nitrophenyl)propenal using a mixture of dicyclohexylcarbodiimide (DCC) and dimethyl sulfoxide in benzene. This intermediate could potentially be further modified to yield the compound of interest . Additionally, asymmetric allylic alkylation has been used to produce dimethyl [(2E)-1,3-diphenylprop-2-en-1-yl]propanedioate, which suggests that similar strategies could be employed for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the absolute configuration of enantiomers of a similar compound was determined by ECD and VCD spectroscopies, and their behavior during chromatography was established . The X-ray crystal structure of a related β-diketone compound revealed a nearly planar heterocyclic ring, which could imply that the target compound might also exhibit interesting structural features .

Chemical Reactions Analysis

Compounds with nitrophenyl groups are reactive and can undergo a variety of chemical reactions. The nitro group can be involved in electrophilic aromatic substitution, and the presence of other functional groups can lead to reactions such as Michael addition or the Morita–Baylis–Hillman reaction. For example, a dimethylamino nitrophenyl propanediol derivative was used as a cocatalyst in the enantioselective Morita–Baylis–Hillman reaction, indicating the reactivity of the nitro group in such contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the hydrolytic stability of a related dioxaborinane compound suggests that the target compound might also exhibit stability under certain conditions . The protolytic and complexation properties of a trifluoromethylphenyl propanediamine derivative indicate that the target compound could have interesting acid-base behavior and metal ion binding capabilities . Furthermore, the reactivity of 2-nitro-1-propen-3-ol with halogens and nitroalkanes suggests that the target compound may also participate in similar reactions .

科学研究应用

氨基酸和吲哚衍生物的合成

研究表明,与“1,3-二甲基 2-[2-硝基-4-(三氟甲基)苯基]丙二酸二甲酯”结构相关的化合物可以转化为色氨酸和有用的吲哚衍生物的有效前体。这涉及选择性转化和进一步的转化过程,突出了其在复杂有机分子合成中的应用(Tanaka, Yasuo, & Torii, 1989)。

催化加氢生产单体

该化合物的相关性延伸到催化过程,其中相关结构用于合成气衍生的二甲基丙二酸酯的气相催化加氢,以生产 1,3-丙二醇,这是聚对苯二甲酸三甲酯的重要单体。这展示了其在推进可持续化学过程中的潜力(Zheng, Zhu, Li, & Ji, 2017)。

硝基苯二聚体的形成

对硝基苯衍生物形成的多组分晶体的研究揭示了手性对晶体堆积和硝基苯二聚体形成的影响。此类研究有助于我们了解分子相互作用和晶体工程(Batisai, Venter, & Báthori, 2021)。

聚合与材料科学

带有类似于“1,3-二甲基 2-[2-硝基-4-(三氟甲基)苯基]丙二酸二甲酯”的官能化芳基二溴化物的 Suzuki 交叉偶联对于合成取代聚苯乙烯至关重要。该工艺针对含硝基的单体进行了优化,说明了该化合物在开发具有特定性质的新型聚合材料中的应用(Kowitz & Wegner, 1997)。

选择性磷酸化

使用相关化合物对未保护的核苷进行选择性磷酸化证明了其在核酸化学中的效用,提供了一种合成核苷磷酸的方法,核苷磷酸是生物过程中至关重要的中间体(Taguchi & Mushika, 1975)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, seek medical advice .

属性

IUPAC Name |

dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(12(13,14)15)5-8(7)16(19)20/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAQGFLNQDHQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377016 | |

| Record name | Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |

CAS RN |

290825-52-4 | |

| Record name | Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

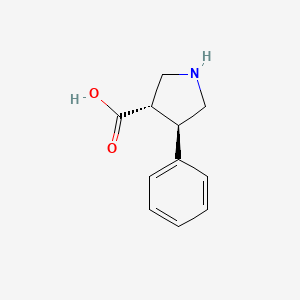

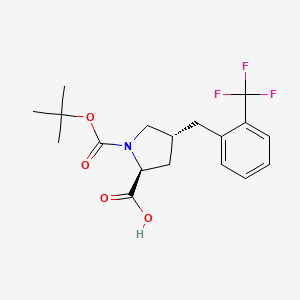

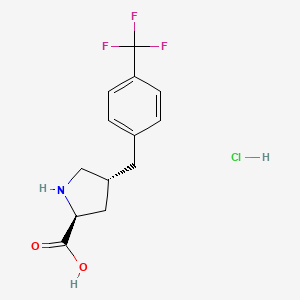

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)

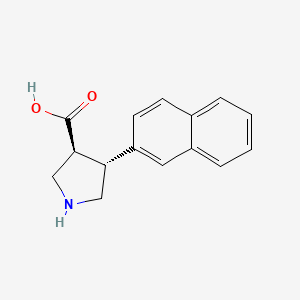

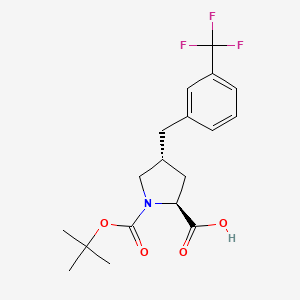

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)